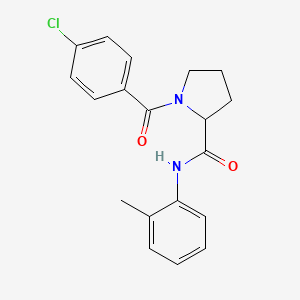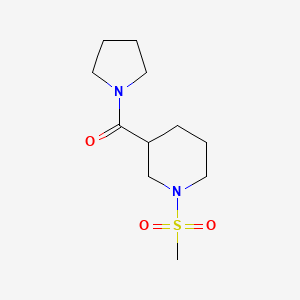
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide, also known as CPP or N-(4-chlorobenzoyl)-N-(2-methylphenyl)-L-prolyl-glycine ethyl ester, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a prodrug of the neurotransmitter glycine and has been studied for its ability to enhance glycine receptor function, which could have implications in the treatment of various neurological disorders.
Mechanism of Action
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide acts as a prodrug of glycine, which is an inhibitory neurotransmitter in the central nervous system. Glycine receptors are responsible for mediating the effects of glycine, and 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to enhance the function of these receptors. This enhancement leads to increased chloride ion influx, which results in hyperpolarization of the neuron and ultimately decreased neuronal excitability.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have a number of biochemical and physiological effects, including enhanced glycine receptor function, anti-inflammatory properties, and analgesic effects. In addition, 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have neuroprotective effects and may have implications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide in lab experiments is its ability to enhance glycine receptor function, which can be useful in studying the effects of glycine on the central nervous system. However, one limitation is that 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide is a prodrug and must be metabolized to glycine in order to exert its effects, which can complicate experimental design.
Future Directions
There are a number of potential future directions for research on 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide, including further exploration of its therapeutic potential in neurological disorders such as schizophrenia and chronic pain. In addition, research could focus on developing more efficient synthesis methods for 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide and its derivatives, as well as investigating the potential for 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide to be used as a tool in studying the role of glycine in the central nervous system.
Synthesis Methods
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzoyl chloride with 2-methylphenylalanine, followed by the addition of proline and subsequent esterification with ethanol. The final product is obtained through recrystallization and purification.
Scientific Research Applications
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and chronic pain. Research has shown that 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide can enhance the function of glycine receptors, which are important in regulating the activity of the central nervous system. In addition, 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have anti-inflammatory properties, which could have implications in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-5-2-3-6-16(13)21-18(23)17-7-4-12-22(17)19(24)14-8-10-15(20)11-9-14/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKRAMOYADOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)
![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)
![5-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B6118733.png)
![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)

![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)